molecular formula C9H12O4 B6276557 2-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2763780-58-9

2-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6276557
CAS No.: 2763780-58-9
M. Wt: 184.2
InChI Key:
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Description

2-(Methoxycarbonyl)bicyclo[211]hexane-1-carboxylic acid is an organic compound with the molecular formula C9H12O4 It is a derivative of bicyclo[211]hexane, a bicyclic structure that is known for its rigidity and unique spatial arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, resulting in the formation of the bicyclo[2.1.1]hexane core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in the study of stereochemistry and conformational analysis.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.

    Industry: It can be used in the production of polymers and other materials that benefit from its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid depends on its specific application. In chemical reactions, its rigid structure influences the spatial arrangement of reactants and products, which can affect reaction rates and outcomes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The position of the methoxycarbonyl group can affect the compound’s chemical behavior and its interactions with other molecules.

Properties

CAS No.

2763780-58-9

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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